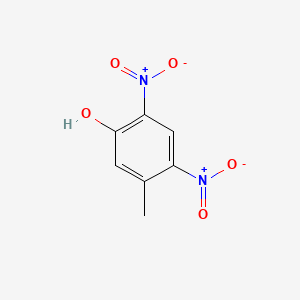

3-Methyl-4,6-dinitrophenol

Description

Overview of 3-Methyl-4,6-dinitrophenol within the Context of Nitrophenolic Compounds

Nitrophenols are a class of organic compounds with the general formula HOC₆H₅₋ₓ(NO₂)ₓ. wikipedia.org The presence and position of the nitro groups on the phenol (B47542) ring significantly influence the chemical and physical properties of these compounds, leading to a wide array of isomers with distinct characteristics. wikipedia.orgnih.gov Nitrophenols are generally more acidic than phenol itself. wikipedia.org

This compound, also known as 4,6-Dinitro-m-cresol, is a dinitrophenol, meaning it has two nitro groups attached to the phenol ring, along with a methyl group. cdc.gov Its chemical formula is C₇H₆N₂O₅ and it has a molecular weight of 198.13 g/mol . chemicalbook.comontosight.ai This compound is a yellow crystalline solid and is considered a hazardous substance due to its potential toxicity. ontosight.ai

Nitrophenolic compounds, including this compound, have various industrial and research applications. They are used as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals. nih.govontosight.aiontosight.ai For instance, 3-Methyl-4-nitrophenol (B363926), a related compound, is used as an intermediate for the synthesis of pesticides. oecd.org Some nitrophenols are also of interest in environmental chemistry due to their potential as pollutants. ontosight.ai

Historical Context of Dinitrophenol Research in Chemical and Biological Sciences

The history of dinitrophenol research is marked by both significant scientific discoveries and public health concerns. In the early 20th century, the industrial chemical 2,4-dinitrophenol (B41442) (DNP) gained prominence. Initially used in the manufacturing of munitions during World War I, its biological effects soon became a subject of intense study. nih.gov

In the early 1930s, Maurice Tainter, a clinical pharmacologist at Stanford University, discovered that DNP could significantly increase metabolic rate, leading to weight loss. nih.govnih.gov This led to its widespread use as a weight-loss drug, with an estimated 100,000 people treated with DNP in the United States within its first year on the market. wikipedia.org However, the therapeutic index of DNP was very narrow, and numerous cases of irreversible harm and fatalities were reported. nih.govnih.gov This ultimately led to the U.S. Food and Drug Administration (FDA) banning its use for human consumption in 1938. nih.govwikipedia.org

Despite its controversial history, research into the mechanisms of action of dinitrophenols continued. In 1948, the mechanism by which DNP works as a mitochondrial uncoupler was elucidated. wikipedia.orgmdpi.com This process interferes with the production of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. wikipedia.org More recent research has revisited the potential of DNP and other dinitrophenol compounds, exploring their use at much lower, weight-neutral doses for treating various diseases. mdpi.com

Academic Significance and Research Gaps Pertaining to this compound

While much of the historical and academic focus has been on 2,4-dinitrophenol, other isomers and derivatives like this compound also hold academic interest. Its structural similarity to more well-studied dinitrophenols suggests it may have similar biological activities, but specific research on this particular compound is less extensive.

A significant area of research for nitrophenolic compounds is their environmental fate and impact. researchgate.net The presence of this compound has been noted in environmental samples, such as in studies of radiation fog. mdpi.com Furthermore, the microbial degradation of nitrophenols is an active area of investigation, with the potential for bioremediation of contaminated sites. researchgate.netnih.gov However, comprehensive studies on the specific degradation pathways of this compound are still needed.

While the synthesis of various dinitrophenol compounds is well-documented, there is always room for the development of more efficient and environmentally friendly synthetic methods. wikipedia.orgcdnsciencepub.com Research into the specific chemical reactions and potential applications of this compound as an intermediate in the synthesis of other valuable compounds remains an area for further exploration. ontosight.aigeorganics.sk

A notable research gap is the limited toxicological data specifically for this compound compared to its more famous counterpart, 2,4-dinitrophenol. cdc.gov While general toxicity is acknowledged, detailed studies on its specific mechanisms of toxicity and long-term health effects are not as readily available.

Data on this compound and Related Compounds

| Property | This compound | 2,4-Dinitrophenol |

| Synonyms | 4,6-Dinitro-m-cresol cdc.gov | DNP nih.gov |

| CAS Number | 616-73-9 chemicalbook.com | 51-28-5 wikipedia.org |

| Chemical Formula | C₇H₆N₂O₅ chemicalbook.com | C₆H₄N₂O₅ wikipedia.org |

| Molecular Weight | 198.13 g/mol chemicalbook.com | 184.107 g/mol wikipedia.org |

| Appearance | Yellow solid wikipedia.org | Yellow solid wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2,4-dinitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-4-2-7(10)6(9(13)14)3-5(4)8(11)12/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFGQZOJBWXBNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073919 | |

| Record name | 2,4-Dinitro-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-73-9 | |

| Record name | 2,4-Dinitro-5-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Cresol, 4,6-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitro-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Structure and Advanced Spectroscopic Characterization

Elucidation of Molecular Structure using Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 3-Methyl-4,6-dinitrophenol, ¹H NMR spectroscopy provides distinct signals corresponding to the aromatic protons and the methyl group.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4,6-dinitro-o-cresol (B1670846) in DMSO-d₆ shows characteristic chemical shifts for the protons. The aromatic protons appear at approximately 8.57 ppm and 8.35 ppm, while the methyl protons resonate around 2.34 ppm. The hydroxyl proton is observed at about 5.1 ppm. chemicalbook.com

Interactive Data Table: ¹H NMR Chemical Shifts of this compound

| Protons | Chemical Shift (ppm) in DMSO-d₆ |

|---|---|

| Aromatic H | 8.57 |

| Aromatic H | 8.35 |

| Phenolic OH | 5.1 |

¹³C NMR Spectroscopy: While specific ¹³C NMR data for this compound is not readily available in the provided search results, typical chemical shifts for related phenol (B47542) compounds can be referenced. For instance, the carbon atoms in the aromatic ring of substituted phenols generally appear in the range of 110-160 ppm. rsc.org The carbon bearing the hydroxyl group is typically found at the higher end of this range, while the carbons attached to the electron-withdrawing nitro groups would also be significantly deshielded. The methyl carbon would be expected to resonate at a much higher field, likely in the range of 15-25 ppm.

Dynamic Nuclear Polarization (DNP) NMR Applications: Dynamic Nuclear Polarization (DNP) is a technique used to significantly enhance the signal intensity in NMR spectroscopy, which is particularly beneficial for samples with low concentrations or for less sensitive nuclei like ¹³C and ¹⁵N. nih.govwikipedia.org This is achieved by transferring the high polarization of electron spins to the nuclear spins via microwave irradiation. While specific DNP NMR studies on this compound have not been reported, the application of DNP could be highly advantageous for detailed structural studies, especially in complex matrices or for solid-state NMR analysis. The technique often employs stable biradicals as polarizing agents to facilitate this polarization transfer. bridge12.comnih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of a related compound, 3-Methyl-2,4,6-trinitrophenol, shows characteristic absorption bands that can be compared to those expected for this compound. nist.gov Key functional group vibrations for this compound would include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

C-H stretching: Aromatic C-H stretches typically appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methyl group are expected in the 2850-3000 cm⁻¹ region.

NO₂ stretching: Asymmetric and symmetric stretching vibrations of the nitro groups are expected in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C=C stretching: Aromatic ring vibrations typically give rise to several bands in the 1400-1600 cm⁻¹ range.

C-O stretching: The phenolic C-O stretch is expected around 1200-1260 cm⁻¹.

Raman Spectroscopy: Complementary to IR spectroscopy, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For a related compound, methyl(2-methyl-4,6-dinitrophenylsulfanyl)ethanoate, both FT-IR and FT-Raman spectra have been recorded and analyzed, showing good agreement with theoretical calculations. nih.gov For this compound, strong Raman scattering would be expected for the symmetric vibrations of the aromatic ring and the nitro groups.

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The presence of the phenolic chromophore and the nitro groups in this compound leads to characteristic absorption bands in the UV-Vis region. Studies on related dinitrophenol compounds, such as 2,4-dinitrophenol (B41442), show strong absorbance due to electronic transitions. rsc.orgnsf.govnist.gov The position and intensity of these absorption maxima can be influenced by the solvent and the pH of the medium. For this compound, electronic transitions would be expected, and the absorption spectrum could be used for quantitative analysis.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. The NIST WebBook provides the mass spectrum for 2-methyl-4,6-dinitrophenol (an isomer of the target compound), which shows a molecular ion peak corresponding to its molecular weight. nist.gov

The fragmentation pattern of 2-alkyl-4,6-dinitrophenols has been studied, revealing characteristic losses. core.ac.uk For this compound, the mass spectrum would be expected to show a molecular ion peak at m/z 198 (for the nominal mass). Common fragmentation pathways for nitrophenols include the loss of NO, NO₂, and H₂O.

Interactive Data Table: Expected Key Mass Spectral Fragments of this compound

| Fragment | m/z (expected) |

|---|---|

| [M]⁺ | 198 |

| [M - OH]⁺ | 181 |

| [M - NO]⁺ | 168 |

| [M - NO₂]⁺ | 152 |

Theoretical and Computational Investigations of Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. While a specific DFT study on this compound was not found in the search results, DFT calculations on related molecules like (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol and 2,4-dinitrophenol provide a framework for understanding its electronic properties. nih.gov

DFT calculations can be employed to:

Optimize the molecular geometry to determine the most stable conformation.

Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.govresearchgate.net

Simulate vibrational spectra (IR and Raman) to aid in the assignment of experimental bands. nih.gov

Generate a Molecular Electrostatic Potential (MEP) map to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net

For this compound, DFT calculations would likely reveal a significant delocalization of electron density over the aromatic ring and the nitro groups, contributing to its chemical properties. The electron-withdrawing nature of the nitro groups would lower the energy of the LUMO, making the compound a potential electrophile.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing and predicting chemical reactivity and electronic properties. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The HOMO represents the orbital with the highest energy that contains electrons and is associated with the molecule's ability to donate electrons, thus relating to its nucleophilicity. youtube.comirjweb.com Conversely, the LUMO is the lowest energy orbital that is devoid of electrons and signifies the molecule's capacity to accept electrons, which is related to its electrophilicity. youtube.comirjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that provides information about the molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comresearchgate.netnih.gov A large HOMO-LUMO gap suggests high stability and low chemical reactivity, characteristic of a "hard" molecule. irjweb.comnih.gov A small gap indicates a molecule that is more easily polarized, more reactive, and is considered a "soft" molecule. irjweb.comnih.gov

| Parameter | Description | Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | Associated with the capacity to donate electrons (nucleophilicity). irjweb.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. | Represents the ability to accept electrons (electrophilicity). irjweb.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net |

Conformational Analysis and Intermolecular Interactions

The three-dimensional arrangement of atoms (conformation) and the forces that govern interactions between molecules are fundamental to the physical and chemical properties of this compound.

Intermolecular interactions are also critical, particularly in the solid state. The crystal structure of related compounds reveals that molecules are linked through various non-covalent interactions. For dinitrophenol derivatives, C—H⋯O hydrogen bonds are common, where a hydrogen atom from a methyl group or the aromatic ring of one molecule interacts with an oxygen atom of a nitro group on a neighboring molecule. nih.gov These interactions, along with potential π-π stacking between the aromatic rings of adjacent molecules, contribute to the formation of a stable crystal lattice. scienceopen.com The presence of both hydrogen bond donors (the hydroxyl group) and acceptors (the nitro groups) allows for a network of intermolecular hydrogen bonds, defining the supramolecular architecture. nih.gov

Computational Modeling of Optical and Spectroscopic Signatures

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools for predicting and interpreting the spectroscopic signatures of molecules like this compound. researchgate.netnih.gov These theoretical calculations can accurately model UV-Vis, NMR, and IR spectra, offering detailed insights into the molecule's electronic structure and vibrational modes. nih.govresearchgate.net

UV-Vis Spectroscopy: The electronic absorption spectrum of this compound is characterized by transitions between molecular orbitals. Time-dependent DFT (TD-DFT) calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. nih.gov For nitrophenols, these transitions typically involve π→π* and n→π* excitations associated with the aromatic ring and the nitro groups. The intramolecular charge transfer from the electron-donating hydroxyl and methyl groups to the electron-accepting nitro groups significantly influences the absorption spectrum.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These calculations can predict the resonance frequencies of the different protons and carbon atoms in the molecule, which are highly sensitive to their local electronic environment. The predicted shifts can then be compared with experimental data to confirm the molecular structure.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can compute the harmonic vibrational frequencies and their corresponding IR intensities. researchgate.net These theoretical spectra, when compared to experimental FT-IR data, allow for the precise assignment of vibrational bands to specific functional groups, such as the O-H stretch of the hydroxyl group, the C-H stretches of the methyl group and aromatic ring, and the characteristic symmetric and asymmetric stretching vibrations of the N-O bonds in the nitro groups. rsc.org

| Spectroscopic Technique | Computational Method | Information Obtained |

|---|---|---|

| UV-Vis Spectroscopy | Time-Dependent DFT (TD-DFT) | Electronic transitions, λmax, oscillator strengths. nih.gov |

| NMR Spectroscopy | Gauge-Including Atomic Orbital (GIAO) | ¹H and ¹³C chemical shifts, structural confirmation. nih.gov |

| IR Spectroscopy | DFT Frequency Calculations | Vibrational frequencies, functional group identification. researchgate.net |

Biochemical Mechanisms of Action at the Cellular and Subcellular Levels

Mechanism of Mitochondrial Oxidative Phosphorylation Uncoupling by Dinitrophenols

The principal mechanism of action for 3-Methyl-4,6-dinitrophenol, also known as 4,6-dinitro-o-cresol (B1670846) (DNOC), is the uncoupling of mitochondrial oxidative phosphorylation. nih.govnih.gov This process disconnects the electron transport chain from the synthesis of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. This uncoupling is achieved through its function as a protonophore, which disrupts the critical proton gradient across the inner mitochondrial membrane.

Dinitrophenols like DNOC are lipophilic weak acids. researchgate.net This chemical characteristic allows them to readily diffuse across the lipid bilayer of the inner mitochondrial membrane. In the acidic environment of the mitochondrial intermembrane space, which has a high concentration of protons (H+) pumped by the electron transport chain, the anionic form of the dinitrophenol molecule becomes protonated. wikipedia.orgnih.gov This neutral, protonated form is hydrophobic and can easily pass through the inner membrane into the alkaline mitochondrial matrix. researchgate.net Once inside the matrix, the lower proton concentration causes the molecule to release its proton, reverting to its anionic form. This anionic form is then driven back across the membrane to the intermembrane space by the positive electrical potential, ready to repeat the cycle. nih.gov This process effectively creates a shuttle for protons, transporting them across the membrane independently of the ATP synthase channel. researchgate.net

The electron transport chain establishes an electrochemical gradient of protons, known as the proton motive force (PMF), across the inner mitochondrial membrane. youtube.comyoutube.com This force consists of two components: a chemical potential difference (pH gradient) and an electrical potential difference (membrane potential). Under normal conditions, the energy stored in the PMF is used by the enzyme ATP synthase to phosphorylate adenosine diphosphate (B83284) (ADP) into ATP as protons flow back into the matrix through its channel.

By providing an alternative route for protons to re-enter the matrix, this compound's protonophore activity collapses or dissipates the proton motive force. nih.govnih.govnih.gov This uncouples the energy-releasing process of electron transport from the energy-storing process of ATP synthesis. wikipedia.org Consequently, the energy generated by the oxidation of substrates in the electron transport chain is no longer efficiently captured as chemical energy in ATP but is instead released primarily as heat. wikipedia.org

Impact on Cellular Bioenergetics and Metabolic Rate

The uncoupling of oxidative phosphorylation by this compound has profound effects on the energy balance of the cell. With ATP synthesis becoming inefficient, the cell's regulatory mechanisms attempt to compensate for the perceived energy deficit. This leads to an acceleration of the electron transport chain's activity and a corresponding increase in the rate of oxygen consumption. nih.govcore.ac.uk

This compensatory response significantly elevates the basal metabolic rate. nih.govcdc.gov The increased metabolic activity, combined with the dissipation of the proton gradient as thermal energy, leads to a notable increase in heat production, a condition known as hyperthermia. wikipedia.org While the cell's catabolic pathways are accelerated to provide fuel for the racing electron transport chain, the production of usable energy in the form of ATP is severely compromised. mdpi.com

Modulation of Enzyme Activities within Metabolic Pathways (e.g., Malate Dehydrogenase)

The profound metabolic disruption caused by dinitrophenols can also influence the activity of various enzymes. Research on DNOC has shown that at higher concentrations (above 50 µM), it can inhibit the activity of succinate (B1194679) dehydrogenase (Complex II) in the electron transport chain. nih.gov This indicates that beyond its uncoupling effects, the compound can directly interact with and inhibit key metabolic enzymes.

Comparative Biochemical Activity with Other Nitrophenol and Dinitrophenol Isomers

The biochemical activity of nitrophenols varies significantly depending on the number and position of the nitro groups on the phenol (B47542) ring. The ability to uncouple oxidative phosphorylation is a characteristic feature of many dinitrophenol isomers, but the potency can differ.

Very limited data suggest that isomers such as 2,6-, 3,4-, and 3,5-dinitrophenol (B182416) may have a potential for increasing the basal metabolic rate that is equivalent to the well-studied 2,4-dinitrophenol (B41442) (2,4-DNP). cdc.gov In contrast, 2,3- and 2,5-dinitrophenol (B1207554) appear to have a lower potential for this effect. cdc.gov Furthermore, some related compounds like 2,4,6-trinitrophenol have been shown not to possess uncoupling activity in intact mitochondria, highlighting the structural specificity required for this biochemical action. researchgate.net

Table 1: Comparative Biochemical Activity of Selected Nitrophenol Isomers

| Compound | Common Name | Uncoupling Activity | Effect on Basal Metabolic Rate |

| This compound | DNOC | Potent Uncoupler | Increases |

| 2,4-Dinitrophenol | 2,4-DNP | Potent Uncoupler | Increases |

| 2,6-Dinitrophenol | 2,6-DNP | Active | Potentially equivalent to 2,4-DNP |

| 3,4-Dinitrophenol | 3,4-DNP | Active | Potentially equivalent to 2,4-DNP |

| 3,5-Dinitrophenol | 3,5-DNP | Active | Potentially equivalent to 2,4-DNP |

| 2,3-Dinitrophenol | 2,3-DNP | Less Active | Lower potential than 2,4-DNP |

| 2,5-Dinitrophenol | 2,5-DNP | Less Active | Lower potential than 2,4-DNP |

| 2,4,6-Trinitrophenol | Picric Acid | Inactive | No uncoupling activity |

Investigation of Adaptive Cellular Responses and Hormetic Phenomena Induced by Mild Uncoupling

The biological response to mitochondrial uncouplers like this compound is dose-dependent and exhibits a biphasic, or hormetic, effect. While high concentrations are cytotoxic due to severe energy depletion and hyperthermia, mild uncoupling can trigger adaptive cellular stress responses that may be protective. nih.gov

Mild uncoupling slightly decreases the mitochondrial membrane potential. This reduction can lessen the production of reactive oxygen species (ROS), which are damaging byproducts of the electron transport chain. nih.gov By lowering oxidative stress, mild uncoupling can protect cells from damage. This initial, low-level stress can activate signaling pathways that bolster the cell's defenses, enhancing its resilience against more severe subsequent stresses. nih.gov This hormetic mechanism suggests that while potent uncouplers are toxic at high doses, the underlying process of mild uncoupling might have therapeutic potential by stimulating the cell's innate protective and repair systems. nih.govnih.gov

Environmental Fate and Biogeochemical Transformations

Environmental Occurrence and Distribution of 3-Methyl-4,6-dinitrophenol and Related Nitrocresols

This compound, commonly known as dinitro-ortho-cresol (DNOC), is a synthetic organic compound that does not occur naturally. cdc.gov Its presence in the environment is primarily a result of human activities, including its use as a pesticide (larvicide, ovicide, insecticide) and potato haulm desiccant, as well as an intermediate in the chemical industry. inchem.org DNOC can also form in the atmosphere through the combustion of fossil fuels or from photochemical reactions involving precursors like benzene (B151609) and toluene (B28343) with nitrogen oxides. canada.cacanada.ca

Once released, DNOC partitions between different environmental compartments. Level III fugacity modeling indicates that if released into the air, it will distribute between air (47.7%), soil (32.0%), and water (20.1%). canada.ca If released directly to water, it predominantly remains in the water column. canada.ca In soils, the persistence of DNOC is relatively short, with median degradation times (DT₅₀) ranging from 1.7 to 15 days due to rapid microbial degradation. inchem.org The half-life in surface water is longer, estimated at 3 to 5 weeks. inchem.org Due to its low vapor pressure, volatilization from water or soil is not a significant transport pathway. inchem.orgcanada.ca

Related nitrocresols and nitrophenols are also of environmental concern due to their phytotoxic and genotoxic properties. pku.edu.cnnoaa.gov They are introduced into the atmosphere from sources such as biomass burning and can undergo long-range transport. pku.edu.cnusrtk.org Recent studies have detected DNOC and other banned pesticides in clouds, highlighting the atmosphere's role in the global distribution of these compounds. usrtk.org

Table 1: Environmental Distribution of this compound (DNOC)

| Environmental Compartment | Primary Fate and Distribution | Persistence/Half-Life | Key References |

|---|---|---|---|

| Air | Can form from photochemical reactions of precursors (e.g., toluene) and NOx. Subject to long-range transport. | Half-life > 2 days. | canada.cacanada.ca |

| Water | Remains primarily in the water column if released directly. Low potential to volatilize. | 3–5 weeks (surface water). | inchem.org |

| Soil | Adsorption is strong at low pH. Undergoes rapid microbial degradation. | DT₅₀: 1.7–15 days. | inchem.org |

| Sediment | Minor partitioning to sediment from the water column. | Can degrade after a lag period. | canada.ca |

Microbial Biodegradation Pathways

The primary mechanism for the removal of DNOC from soil and water is microbial biodegradation. inchem.org Microorganisms have evolved diverse catabolic pathways to utilize nitroaromatic compounds as sources of carbon, nitrogen, and energy. cswab.orgresearchgate.net

Mixed microbial cultures isolated from pesticide-contaminated soil and activated sludge have demonstrated the ability to utilize DNOC as a sole source of carbon, nitrogen, and energy. nih.gov While specific species that degrade DNOC are part of these mixed consortia, research on related nitroaromatic compounds has identified several key bacterial genera with the capacity for their degradation. These include:

Burkholderia sp.: Various strains of Burkholderia are known to degrade a wide range of aromatic compounds, including 2,4-dinitrophenol (B41442), 2,4-dinitrotoluene (B133949) (2,4-DNT), 2,6-dinitrotoluene (B127279) (2,6-DNT), and 3-methyl-4-nitrophenol (B363926) (3M4NP). nih.govnih.govnih.govresearchgate.netosti.gov For example, Burkholderia sp. strain KU-46 utilizes 2,4-dinitrophenol, and Burkholderia cepacia strain JS850 grows on 2,6-DNT. nih.govnih.gov

Ralstonia sp.: Now classified within the Burkholderia genus, strains formerly identified as Ralstonia have shown degradation capabilities. nih.govfrontiersin.org For instance, Ralstonia sp. strain RK1 can mineralize 2,6-dichlorophenol. nih.gov

Pseudomonas sp.: A Pseudomonas strain designated TSN1 was isolated for its ability to use 3M4NP as its sole carbon and energy source. nih.gov

Hydrogenophaga sp.: Hydrogenophaga palleronii strain JS863 has been shown to grow on 2,6-DNT as its sole carbon and nitrogen source. nih.govdtic.mil

Rhodococcus sp.: A strain of Rhodococcus was found to mineralize 2,4-dinitrophenol. researchgate.net

Table 2: Representative Microorganisms Involved in the Degradation of DNOC and Related Nitrocresols

| Microorganism | Degraded Compound(s) | Isolation Source | Key References |

|---|---|---|---|

| Mixed microbial culture | 4,6-dinitro-ortho-cresol (DNOC) | Pesticide-contaminated soil, activated sludge | nih.gov |

| Burkholderia sp. strain KU-46 | 2,4-dinitrophenol | Pesticide-contaminated agricultural soil | nih.gov |

| Burkholderia sp. strain SJ98 | 3-methyl-4-nitrophenol (3M4NP) | Not specified | nih.govfrontiersin.org |

| Burkholderia cepacia strain JS850 | 2,6-dinitrotoluene (2,6-DNT) | Not specified | nih.govresearchgate.net |

| Ralstonia sp. strain RK1 | 2,6-dichlorophenol | Freshwater pond sediment | nih.gov |

| Pseudomonas sp. strain TSN1 | 3-methyl-4-nitrophenol (3M4NP) | Crop soil | nih.gov |

| Hydrogenophaga palleronii strain JS863 | 2,6-dinitrotoluene (2,6-DNT) | Not specified | nih.govresearchgate.net |

Under aerobic conditions, bacteria typically employ oxidative pathways to degrade DNOC and related compounds. This process involves the enzymatic incorporation of oxygen to destabilize the aromatic ring, leading to its eventual cleavage and mineralization. Studies on mixed cultures degrading DNOC showed that 61% of the compound's carbon was recovered as CO₂, and between 65% and 84% of its nitrogen was released as nitrate (B79036). nih.gov

The degradation pathways often begin with an initial attack by monooxygenase or dioxygenase enzymes.

Initial Monooxygenation: In the degradation of the related compound 3M4NP by Burkholderia sp. strain SJ98, the initial step is catalyzed by a p-nitrophenol 4-monooxygenase (PnpA). This enzyme converts 3M4NP to methyl-1,4-benzoquinone (MBQ), removing the nitro group as nitrite (B80452). nih.govfrontiersin.org

Initial Dioxygenation: For 2,6-DNT, degradation by Burkholderia cepacia JS850 is initiated by a dioxygenase that converts it to 3-methyl-4-nitrocatechol, also releasing one nitro group as nitrite. nih.govresearchgate.net

Following the initial attack, the pathway proceeds through a series of intermediates before ring cleavage. The enzymes involved are often part of well-characterized gene clusters.

In the absence of oxygen, the primary transformation of nitroaromatic compounds is the reduction of the nitro groups to amino groups. This reductive pathway is a common initial step before further degradation can occur. In vitro studies using anaerobic rumen fluid demonstrated that DNOC is rapidly converted first to its 6-amino derivative (6-amino-4-nitro-o-cresol) and subsequently to diamino compounds. nih.gov This reduction is a biological process, as it does not occur in heat-sterilized samples. nih.gov

Similar reductive transformations are observed for other nitroaromatics. For example, 2,4,6-trinitrotoluene (B92697) (TNT) is reduced to triaminotoluene by sulfate-reducing bacteria, and 2,4,6-trinitrophenol (picric acid) is reduced to 2-amino-4,6-dinitrophenol (B181620) (picramic acid) by Pseudomonas aeruginosa. nih.govnih.gov These amino derivatives are generally less toxic and more amenable to further degradation.

The identification of metabolic intermediates is crucial for elucidating biodegradation pathways. Depending on the specific microorganism and whether conditions are aerobic or anaerobic, different intermediates are formed.

Aerobic Intermediates:

Quinones and Hydroquinones: In the oxidative pathway for 3M4NP degradation by Burkholderia sp. strain SJ98, methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (B43894) (MHQ) were identified as key intermediates prior to ring cleavage. nih.govfrontiersin.org MBQ is formed by the initial monooxygenase attack, and it is then reduced to MHQ by a 1,4-benzoquinone (B44022) reductase. nih.gov

Catechols: The degradation of 2,6-DNT by Burkholderia and Hydrogenophaga species proceeds through the formation of 3-methyl-4-nitrocatechol . nih.govdtic.milresearchgate.net This catechol is then the substrate for an extradiol ring-cleavage dioxygenase, which opens the aromatic ring to produce aliphatic acids like 2-hydroxy-5-nitro-6-oxohepta-2,4-dienoic acid . nih.govdtic.milresearchgate.net

Anaerobic Intermediates:

Amino Derivatives: The primary intermediates under anaerobic conditions are amino-substituted cresols. For DNOC, 6-amino-4-nitro-o-cresol is the first major reduction product, followed by the corresponding di-amino cresol. nih.gov

The microbial degradation of nitroaromatic compounds is orchestrated by specific genes and enzymes. Research into compounds structurally similar to DNOC has provided significant insights into the genetic basis of these pathways.

In Burkholderia sp. strain SJ98, the degradation of 3M4NP is carried out by enzymes encoded by the pnp gene cluster, which is also responsible for p-nitrophenol (PNP) and 2-chloro-4-nitrophenol (B164951) (2C4NP) catabolism. frontiersin.orgfrontiersin.org This demonstrates the adaptive flexibility of microbial catabolic systems.

Key enzymes and their encoding genes include:

pnpA: Encodes the PNP 4-monooxygenase, a crucial enzyme that initiates the degradation by removing the para-nitro group from 3M4NP to form MBQ. Gene knockout experiments have confirmed that pnpA is essential for this catabolic pathway. nih.govfrontiersin.org

pnpB: Encodes a 1,4-benzoquinone reductase that reduces the MBQ intermediate to MHQ. This step is thought to prevent product inhibition of the PnpA enzyme. nih.govfrontiersin.orgfrontiersin.org

pnpC and pnpD: These genes encode the large and small subunits of hydroquinone (B1673460) 1,2-dioxygenase, respectively. This enzyme catalyzes the cleavage of the aromatic ring of MHQ. nih.govfrontiersin.org

Dioxygenases for Dinitrotoluenes: In the degradation of 2,6-DNT, the initial enzyme is a dioxygenase that adds two hydroxyl groups to the ring, leading to the spontaneous elimination of a nitrite group and the formation of 3-methyl-4-nitrocatechol. nih.govresearchgate.net The subsequent ring cleavage is catalyzed by a 3-methyl-4-nitrocatechol 2,3-dioxygenase. dtic.mil

Table 3: Key Enzymes and Genes in the Biodegradation of Related Nitrocresols

| Enzyme | Encoding Gene(s) | Function | Substrate(s) | Product(s) | Reference |

|---|---|---|---|---|---|

| p-Nitrophenol 4-monooxygenase | pnpA | Initial oxidative removal of the nitro group. | 3-Methyl-4-nitrophenol (3M4NP) | Methyl-1,4-benzoquinone (MBQ) | nih.govfrontiersin.org |

| 1,4-Benzoquinone reductase | pnpB | Reduction of the quinone intermediate. | Methyl-1,4-benzoquinone (MBQ) | Methylhydroquinone (MHQ) | nih.govfrontiersin.org |

| Hydroquinone 1,2-dioxygenase | pnpCD | Aromatic ring cleavage. | Methylhydroquinone (MHQ) | γ-Hydroxymuconic semialdehyde | nih.govfrontiersin.org |

| 2,6-DNT Dioxygenase | Not specified | Initial oxidative removal of a nitro group. | 2,6-Dinitrotoluene (2,6-DNT) | 3-Methyl-4-nitrocatechol | nih.govresearchgate.net |

Environmental Persistence and Mobility in Soil and Aquatic Systems

The persistence and mobility of this compound in the environment are governed by a combination of its chemical properties and the characteristics of the surrounding soil and aquatic systems.

DNOC is characterized by a relatively short persistence in soil, with a median degradation time (DT50) reported to be in the range of 1.7 to 15 days. inchem.org Other studies have estimated its persistence in soil to be from 14 days to over a month. cdc.gov The primary mechanism for its dissipation in soil is rapid biodegradation by microorganisms. inchem.orgpic.int In surface water, the half-life of DNOC is estimated to be between 3 and 5 weeks. inchem.org

The mobility of DNOC in soil is considered moderate. cdc.gov Its adsorption to soil particles is influenced by several factors, including soil pH, and the content of clay and organic carbon. cdc.gov Adsorption tends to increase as the soil pH decreases and with higher clay and organic carbon content. cdc.gov Despite its moderate mobility, the potential for DNOC to leach into groundwater is considered limited, primarily due to its rapid degradation in the soil matrix. inchem.orgpic.int It is not expected to leach beyond a depth of 5 cm. cdc.gov The water-soluble salts of DNOC, such as its sodium, potassium, calcium, and ammonium (B1175870) salts, may have a higher potential for leaching. cdc.gov

Regarding its movement into the atmosphere, DNOC has a low potential to volatilize from soil and water surfaces. pic.intcdc.gov

Ecological Impacts on Non-Human Biological Systems

This compound exhibits significant toxicity to a wide range of non-human biological organisms, impacting both aquatic and terrestrial ecosystems.

Effects on Aquatic Organisms

DNOC is classified as very toxic to aquatic organisms. pic.int The toxicity of DNOC to aquatic life is a significant concern, with potential risks arising from spray drift during agricultural applications. inchem.org Establishing a 5-meter buffer zone during application can help reduce these risks to acceptable levels. inchem.org While specific toxicity data for a wide range of aquatic species is extensive, the following table provides a summary of acute toxicity values for representative aquatic organisms.

| Organism Type | Species | Endpoint | Concentration (mg/L) |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | 96-hour LC50 | 0.47 |

| Invertebrate | Daphnia magna (Water Flea) | 48-hour EC50 | 0.2 |

| Algae | Scenedesmus subspicatus | 72-hour EC50 | 0.3 |

It is important to note that the toxicity of DNOC can be influenced by environmental factors such as water temperature and pH.

Influence on Microbial Community Dynamics

The degradation of this compound in soil is primarily a result of microbial activity. inchem.org Several species of soil bacteria have been identified that can utilize DNOC as a source of carbon and nitrogen. inchem.org For instance, a mixed culture of microorganisms isolated from contaminated soil was shown to be capable of using DNOC as the sole source of carbon, nitrogen, and energy. nih.gov This microbial degradation can lead to the release of 65% to 84% of the substrate nitrogen as nitrate. nih.gov

However, at certain concentrations, DNOC can be toxic to many types of soil microorganisms. cdc.gov The degradation process can be inhibited at DNOC concentrations above 30 µM and may cease entirely at concentrations around 340 µM, potentially due to the uncoupling effect of the compound on cellular energy-transducing mechanisms. nih.gov The metabolites formed during the microbial degradation of DNOC include 6-amino-4-nitro-o-cresol and 2-amino-4-nitro-6-methylphenol. The degradation pathway often involves the reduction of the nitro groups to amino groups.

Strategies for Environmental Remediation and Detoxification Based on Biotransformation

The environmental persistence and toxicity of this compound, also known as 4,6-dinitro-o-cresol (B1670846) (DNOC), have necessitated the development of effective remediation strategies. nih.govepa.govwikipedia.org Biotransformation, which utilizes biological systems to transform or degrade contaminants, presents a cost-effective and environmentally sound approach for the detoxification of DNOC-polluted environments. researchgate.netnih.gov Research has focused on harnessing the metabolic capabilities of microorganisms, plants, and their enzymes to break down this recalcitrant compound.

Microbial Remediation

Microorganisms, including bacteria and fungi, play a pivotal role in the bioremediation of DNOC. They can utilize the compound as a source of carbon, nitrogen, and energy, or co-metabolically degrade it in the presence of other growth substrates. nih.gov

Bacterial Degradation:

A variety of bacterial strains have been identified with the ability to degrade dinitrophenols. A mixed microbial culture isolated from pesticide-contaminated soil and activated sludge demonstrated the ability to use DNOC as a sole source of carbon, nitrogen, and energy under aerobic conditions. nih.gov In this process, 65% to 84% of the nitrogen from DNOC was released as nitrate, and 61% of the carbon was recovered as carbon dioxide. nih.gov This indicates significant mineralization of the compound.

The degradation of DNOC by bacterial biofilms has been effectively demonstrated in fixed-bed column reactors. nih.gov Using glass beads as a support for the biofilm, a maximal degradation rate of 30 mmol per day per liter of reactor volume was achieved, reducing the effluent concentration to less than 5 µg/L. nih.gov However, the degradation process can be inhibited by high concentrations of DNOC, with activity ceasing at 340 µM, likely due to its uncoupling effect on cellular energy production. nih.gov

Anaerobic conditions can also facilitate the bioremediation of related dinitrophenols like dinoseb (B1670700) (2-sec-butyl-4,6-dinitrophenol). Pre-treatment of contaminated soil by adding a starch source and flooding to create anoxia stimulated an anaerobic microbial consortium that completely degraded the compound without the formation of polymerization products often seen in aerobic conditions. nih.gov

Fungal Degradation (Mycoremediation):

Mycoremediation, the use of fungi for environmental decontamination, is a promising strategy for pollutants like DNOC. wikipedia.orgffungi.org Filamentous fungi offer advantages due to their extensive mycelial networks, which can penetrate contaminated soil and immobilize toxins through bioadsorption. mdpi.com Fungi secrete non-specific extracellular enzymes that can break down a wide array of persistent organic pollutants. wikipedia.orgmdpi.comresearchgate.net

Studies have shown that white-rot fungi, such as Trametes versicolor, can effectively degrade pharmaceutical wastes and other phenolic compounds. nih.gov The yeast Saccharomyces cerevisiae has also been proposed for the bioremediation of dinitrophenol-contaminated areas, as it is inexpensive, readily available, and shows a high affinity for these compounds. researchgate.net Research on the fungus Caldariomyces fumago demonstrated its ability to degrade high concentrations of halogenated nitrophenols, significantly reducing the toxicity of the parent compounds and dehalogenating them in an aerobic environment. mdpi.com This highlights the potential of fungal systems to remediate highly recalcitrant chemicals. mdpi.com

Phytoremediation

Phytoremediation involves the use of plants to remove, contain, or degrade environmental contaminants. youtube.com This plant-based approach can be applied to soils and water contaminated with organic compounds like dinitrophenols. youtube.com Plants can take up contaminants through their roots and either store them in their tissues (phytoextraction), convert them into less toxic substances within the plant (phytotransformation), or release them into the atmosphere (phytovolatilization). uga.edu

Furthermore, the area around the plant roots, the rhizosphere, is a hotbed of microbial activity. Plants release exudates that can stimulate the growth and activity of contaminant-degrading microbes, a process known as rhizodegradation. uga.edu The symbiotic relationship between plants and mycorrhizal fungi can also enhance phytoremediation by extending the reach of the root system and aiding in the uptake and degradation of pollutants. wikipedia.org While specific studies on the phytoremediation of this compound are limited, the principles have been successfully applied to other nitroaromatic compounds.

Enzymatic Degradation

The use of isolated enzymes for remediation offers a more targeted approach, avoiding the limitations of using whole microbial cells, such as the need for nutrients and sensitivity to toxic environments. The initial steps in the microbial degradation of nitroaromatic compounds are often catalyzed by specific enzymes like oxygenases and reductases. nih.gov

For instance, the degradation of the related compound 3-Methyl-4-nitrophenol by Burkholderia sp. strain SJ98 is initiated by a monooxygenase enzyme. frontiersin.org Similarly, laccase, an oxidoreductase enzyme, has been shown to effectively degrade 2,4-dinitrophenol when immobilized on a stable support like nano-porous silica (B1680970) beads. nih.gov In one study, immobilized laccase degraded over 90% of 2,4-dinitrophenol in an aqueous solution within 12 hours. nih.gov This enzymatic approach could potentially be adapted for the degradation of this compound.

Table 1: Summary of Biotransformation Strategies for Dinitrophenols

| Strategy | Organism/Enzyme | Compound | Key Findings | Reference |

|---|---|---|---|---|

| Bacterial Degradation | Mixed microbial culture | 4,6-dinitro-o-cresol (DNOC) | Used as sole source of C, N, and energy. 61% of carbon recovered as CO2. Degradation inhibited above 30 µM. | nih.gov |

| Bacterial Degradation (Biofilm) | Immobilized bacterial biofilm | 4,6-dinitro-o-cresol (DNOC) | Maximal degradation rate of 30 mmol/day/L in a fixed-bed reactor. Effluent concentration <5 µg/L. | nih.gov |

| Anaerobic Bacterial Degradation | Anaerobic microbial consortium | Dinoseb | Complete degradation in soil after stimulation with a starch source to create anaerobic conditions. | nih.gov |

| Mycoremediation | Caldariomyces fumago | Halogenated Nitrophenols | Degraded high concentrations and significantly reduced toxicity. Capable of aerobic dehalogenation. | mdpi.com |

| Mycoremediation | Saccharomyces cerevisiae (Yeast) | Dinitrophenol pesticides (including DNOC) | Demonstrated degradation of various dinitrophenols in a batch system, reducing their toxicity. | researchgate.net |

| Enzymatic Degradation | Immobilized Laccase | 2,4-dinitrophenol (2,4-DNP) | Degraded >90% of 2,4-DNP within 12 hours. Immobilization improved enzyme stability. | nih.gov |

Advanced Analytical Methodologies for Environmental and Biological Matrix Analysis

Chromatographic Separation Techniques for Detection and Quantification

Chromatography is the cornerstone for the analysis of 3-Methyl-4,6-dinitrophenol, providing the necessary separation from interfering compounds present in intricate matrices such as soil, water, and biological fluids. The choice of chromatographic technique depends on the analyte's properties and the specific requirements of the analysis, including desired detection limits and sample throughput.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of phenolic compounds like this compound. Its versatility is enhanced by the availability of various detectors that offer different levels of sensitivity and selectivity.

Liquid chromatography coupled with electrochemical detection (LC-ED) has been successfully employed for the determination of 4,6-dinitro-o-cresol (B1670846) (DNOC) in river water samples. nih.gov This method can be performed without a preconcentration step, streamlining the analytical process. nih.gov Research has demonstrated high recovery efficiencies for DNOC, ranging from 96% to 112% in fortified river water samples, with detection limits between 0.05 and 0.14 parts-per-billion (ppb). nih.gov

For broader screening of phenolic compounds, HPLC with a Diode Array Detector (HPLC-DAD) is a powerful tool. mdpi.com A common approach involves using a reversed-phase column, such as an Eclipse XDB-C18, with a gradient elution program. mdpi.com The mobile phase typically consists of an acidified aqueous solution (e.g., 0.1% H3PO4) and an organic solvent like acetonitrile (B52724). mdpi.com This setup allows for the separation of multiple phenolic compounds in a single run, with detection optimized by selecting specific wavelengths for different classes of analytes. mdpi.com For dinitrophenols, this method has been shown to be fast, sensitive, and accurate. mdpi.com

| Parameter | Value |

|---|---|

| Matrix | River Water |

| Preconcentration Step | Not Required |

| Fortification Level | 0.5 ppb |

| Recovery Efficiency | 96% - 112% |

| Relative Standard Deviation | 1% - 15% |

| Detection Limit Range | 0.05 - 0.14 ppb |

Gas Chromatography (GC) is another principal technique for analyzing phenols. When coupled with Mass Spectrometry (GC-MS), it provides high specificity and is capable of identifying and quantifying analytes at low concentrations. The U.S. Environmental Protection Agency (EPA) Method 8041A outlines procedures for the analysis of phenols, including 2-Methyl-4,6-dinitrophenol, using open-tubular, capillary column gas chromatography. epa.gov

A key consideration for the GC analysis of this compound is the derivatization step, which is often used to improve the volatility and thermal stability of polar analytes. However, it has been noted that 2-Methyl-4,6-dinitrophenol, along with similar compounds like 2,4-dinitrophenol (B41442), can fail to derivatize effectively using certain common reagents like pentafluorobenzyl bromide (PFBBr). epa.gov In such cases, the method suggests that analysis can be conducted using the underivatized phenol (B47542) if sufficient sensitivity is achievable, or alternatively, by using diazomethane (B1218177) for derivatization. epa.gov GC-MS has been commonly used to quantify the ambient concentration of nitrophenols, including methyl-dinitrophenol (MDNP). copernicus.org

Liquid Chromatography-Mass Spectrometry, particularly tandem mass spectrometry (LC-MS/MS), stands out for its exceptional sensitivity and selectivity, making it ideal for trace-level analysis of contaminants in complex matrices. A rapid and highly sensitive analytical method has been specifically developed for the determination of 4,6-dinitro-o-cresol (DNOC) in environmental water samples using LC/MS/MS. researchgate.net

This method typically involves a sample pre-concentration step using a solid-phase extraction (SPE) cartridge. researchgate.net The analyte is then separated on a reversed-phase column (e.g., ODS-3) and detected by a mass spectrometer operating in electrospray ionization (ESI) negative mode. researchgate.net This approach has achieved a very low method detection limit (MDL) of 0.24 nanograms per liter (ng/L) for DNOC. researchgate.net The high specificity of LC-MS/MS minimizes interferences from the sample matrix, ensuring accurate quantification even at ultra-trace levels. researchgate.net

| Parameter | Specification |

|---|---|

| Technique | Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) |

| Sample Preparation | Solid-Phase Extraction (Autoprep PS-Liq@ cartridge) |

| Chromatographic Column | Reversed-phase (ODS-3, 2.1 mm x 150 mm, 5µm) |

| Ionization Mode | Electrospray Ionization (ESI) - Negative |

| Method Detection Limit (MDL) | 0.24 ng/L |

| Application | Trace analysis in environmental water samples |

Electrochemical Sensing Platforms for Phenolic Compound Detection

Electrochemical sensors offer a promising alternative to chromatographic methods, providing rapid, cost-effective, and portable solutions for on-site monitoring of phenolic pollutants. These sensors operate by measuring the change in an electrical signal (e.g., current or potential) resulting from the electrochemical oxidation or reduction of the target analyte at an electrode surface.

Differential pulse voltammetry (DPV) has been successfully applied for the determination of 2-methyl-4,6-dinitrophenol (MDNP). researchgate.net One study utilized a bismuth bulk electrode (BiBE), which demonstrated good linear ranges for the simultaneous detection of the compound's reduction peaks. researchgate.net The optimal medium for this analysis was found to be a Britton-Robinson buffer at a pH of 12.0. researchgate.net The development of electrochemical sensors is an active area of research, with various modifications to the working electrode using nanomaterials to enhance sensitivity and selectivity for related dinitrophenol compounds. nih.gov

Development of Molecularly Imprinted Polymers (MIPs) for Selective Extraction and Analysis

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have tailor-made recognition sites that are complementary in shape, size, and functional group orientation to a target molecule (the template). mdpi.com This "molecular memory" allows MIPs to selectively bind to the target analyte, making them highly effective sorbents for sample clean-up, solid-phase extraction, and chemical sensing. mdpi.comnih.gov

While specific MIPs for this compound are a subject of ongoing research, the methodology has been well-established for structurally similar compounds like 2,4-dinitrophenol (2,4-DNP). nih.gov A common synthesis method is non-covalent bulk polymerization, where the template molecule (e.g., 2,4-DNP), a functional monomer (e.g., acrylamide), a cross-linker (e.g., ethylene (B1197577) glycol dimethacrylate), and an initiator are polymerized. nih.gov After polymerization, the template is removed, leaving behind specific recognition cavities. mdpi.comnih.gov These cavities can then selectively rebind the target molecule from a complex sample. nih.gov This technology offers significant advantages, including high durability, low cost, and reusability. nih.gov

Optimization of Sample Preparation and Extraction Protocols for Complex Matrices

The quality of analytical data is heavily dependent on the effectiveness of the sample preparation and extraction protocols. The goal is to efficiently isolate this compound from the sample matrix (e.g., soil, water, tissue) while removing interfering substances that could compromise the analysis. env.go.jp The presence of a complex matrix can cause signal suppression or enhancement, particularly in MS-based methods. nih.gov

For aqueous samples, solid-phase extraction (SPE) is a widely adopted technique for the pre-concentration and purification of nitrophenols. mdpi.comresearchgate.net This method involves passing the water sample through a cartridge containing a sorbent that retains the analyte, which is later eluted with a small volume of an organic solvent. researchgate.net

For solid matrices like soil and solid waste, more rigorous extraction methods are required. EPA methods for phenolic compounds suggest techniques such as soxhlet extraction, sonication, or pressurized fluid extraction. epa.govenv.go.jp The choice of extraction solvent is critical; for instance, a mixture of acetone (B3395972) and acetonitrile has been identified as an effective extractant for related nitroaromatic compounds in biological materials. doaj.org In soil analysis, pretreatment steps may be necessary to remove interferences from organic matter or carbonates. isric.org Proper sample collection and preservation are also crucial to ensure sample integrity before analysis. pca.state.mn.us

Structure Activity Relationship Sar Studies for Biochemical and Environmental Behavior

Correlation of Molecular Structure with Uncoupling Efficiency and Biological Activity

The primary biological activity of 3-Methyl-4,6-dinitrophenol is its ability to act as an uncoupler of oxidative phosphorylation in mitochondria. This process disrupts the synthesis of ATP, the main energy currency of the cell, by dissipating the proton gradient across the inner mitochondrial membrane without inhibiting the electron transport chain. The energy is instead released as heat. The efficiency of this uncoupling action is highly dependent on specific structural features of the molecule.

The key determinants for the uncoupling potency of phenolic compounds like this compound are lipophilicity, acidity (pKa), and steric factors. pdx.edu

Acidity (pKa): The uncoupling mechanism involves the transport of protons across the mitochondrial membrane. This requires the compound to be able to accept a proton on one side of the membrane (where the proton concentration is high) and release it on the other side (where the proton concentration is low). Therefore, the acidity of the phenolic hydroxyl group, represented by its pKa value, is a critical parameter. The two electron-withdrawing nitro groups on the aromatic ring of this compound significantly increase the acidity of the phenolic proton, making it a more effective proton carrier compared to phenol (B47542) itself.

Steric Factors: The arrangement of substituents around the phenolic hydroxyl group can influence the stability of the phenolate (B1203915) anion and its interaction with the membrane. Bulky ortho substituents can sterically hinder the delocalization of the negative charge on the oxygen atom of the anion, which can impact its uncoupling efficiency. pdx.edu In this compound, the methyl group is in the ortho position to the hydroxyl group.

| Compound | log P | pKa | Relative Uncoupling Potency |

| Phenol | 1.46 | 9.95 | Low |

| 4-Nitrophenol | 1.91 | 7.15 | Moderate |

| 2,4-Dinitrophenol (B41442) | 1.54 | 4.09 | High |

| This compound (DNOC) | 2.23 | 4.40 | Very High |

| 2,4,6-Trinitrophenol (Picric Acid) | 1.33 | 0.38 | Moderate |

This table is illustrative and compiled from various sources discussing the principles of uncoupling activity. Actual values can vary slightly depending on the experimental conditions.

As the table illustrates, the addition of nitro groups generally increases uncoupling potency by increasing acidity. The methyl group in this compound increases its lipophilicity compared to 2,4-Dinitrophenol, further enhancing its ability to partition into the mitochondrial membrane and function as an uncoupler.

Influence of Substituent Position and Number on Degradability

The environmental persistence and biodegradability of this compound are significantly influenced by the number and position of the nitro groups and the presence of the methyl group on the phenol ring. The electron-withdrawing nature of the nitro groups makes the aromatic ring less susceptible to electrophilic attack by oxygenases, which are often the initial enzymes in aerobic degradation pathways. nih.gov

Microorganisms capable of degrading this compound have been isolated from contaminated environments. These microorganisms can utilize it as a sole source of carbon, nitrogen, and energy. The degradation pathway often involves the reduction of the nitro groups to amino groups, followed by ring cleavage. For instance, a Ralstonia sp. has been shown to degrade 3-methyl-4-nitrophenol (B363926), a related compound, with catechol as a major intermediate. nih.gov

The position of the substituents is critical. For dinitrophenols, the para- and ortho-isomers are generally more susceptible to microbial degradation than the meta-isomers. The presence of the methyl group in this compound also affects its degradability. While it contributes to the compound's toxicity, which can inhibit microbial activity at high concentrations, it can also be a point of initial enzymatic attack in some degradation pathways. The degradation of 2,6-dinitrotoluene (B127279), a structurally similar compound, is initiated by a dioxygenation reaction that converts it to 3-methyl-4-nitrocatechol. researchgate.net

However, high concentrations of this compound can be toxic to the microorganisms responsible for its degradation, partly due to its uncoupling activity, which disrupts their cellular energy production. This can lead to a cessation of biodegradation at high contamination levels.

Predictive Modeling of Environmental Fate and Transformation Potentials

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the environmental fate and transformation potentials of chemicals like this compound. These models establish a mathematical relationship between the chemical's structure, represented by molecular descriptors, and its environmental properties, such as toxicity, biodegradability, and partitioning behavior.

For nitroaromatic compounds, including this compound, several key molecular descriptors have been identified as important predictors of their environmental behavior:

Octanol-water partition coefficient (logP or Kow): This descriptor is a measure of a chemical's hydrophobicity and is crucial for predicting its partitioning into soil, sediment, and biological tissues.

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): This quantum chemical descriptor relates to the electrophilicity of the molecule and its susceptibility to nucleophilic attack, which is relevant for predicting its reactivity and potential for reductive degradation. nih.gov

Constitutional descriptors: These include the number of specific atoms (e.g., oxygen, nitrogen) and functional groups (e.g., nitro groups), which can be used in simpler QSAR models to predict toxicity. bohrium.com

A general QSAR model for the toxicity of nitroaromatic compounds might take the form:

Toxicity = f (logP, ELUMO, other descriptors)

While a specific, universally accepted QSAR model for the complete environmental fate of this compound is not established, various models have been developed to predict specific endpoints for classes of nitroaromatic compounds. nih.gov These models are essential for environmental risk assessment, allowing for the estimation of a compound's persistence, potential for bioaccumulation, and toxicity to various organisms in the ecosystem.

Future Research Directions and Academic Applications

Elucidation of Undiscovered Biochemical and Environmental Transformation Pathways

While the principal degradation pathways of 3-Methyl-4,6-dinitrophenol are partially understood, significant gaps remain in our knowledge of its complete biochemical and environmental fate. The compound is known to be persistent in water and air, with biodegradation in soil estimated to take from 14 days to over a month. canada.cacdc.gov Future research should aim to provide a more granular understanding of its transformation under diverse environmental conditions.

Known microbial degradation mechanisms involve several genera of bacteria, including Pseudomonas and Azotobacter, which can utilize DNOC as a source of carbon and nitrogen. cdc.gov Documented pathways include the release of nitro groups as nitrite (B80452) ions by Corynebacterium simplex and potential ring cleavage by Pseudomonas species. cdc.gov Identified metabolites from these processes include 6-amino-4-nitro-o-cresol and 2,3,5-trihydroxytoluene. cdc.gov However, the complete sequence of these degradative pathways and the specific enzymes involved are not fully characterized. A mixed microbial culture has been shown to convert 65% to 84% of the nitrogen in DNOC to nitrate (B79036) and 61% of its carbon to CO2. nih.gov

Atmospherically, DNOC may be formed from the reaction of 2-methylphenol with nitrogen oxides, but the precise mechanisms and extent of this formation are not well understood. canada.ca Further investigation is needed to identify all potential biotic and abiotic degradation products and to assess their own environmental impact and toxicity. Research focusing on the role of anaerobic microorganisms in DNOC transformation is also limited, as it has been shown to be resistant to anaerobic biodegradation under methanogenic conditions. cdc.gov Elucidating these undiscovered pathways is crucial for developing comprehensive environmental risk assessments and more effective remediation strategies.

Development of Novel Bioremediation and Chemical Degradation Technologies

Building on the knowledge of its transformation pathways, a significant area of future research lies in the development and optimization of technologies for the remediation of sites contaminated with this compound. Both bioremediation and advanced chemical degradation methods show promise.

Bioremediation: The isolation of microbial cultures capable of degrading DNOC provides a foundation for bioremediation technologies. nih.gov Future work should focus on optimizing conditions for these microorganisms in engineered systems like fixed-bed column reactors, where degradation rates of up to 30 mmol per day have been observed. nih.gov However, the efficacy of these microbes can be inhibited by high concentrations of DNOC (above 30 µM), likely due to its uncoupling effect on cellular energy production. nih.gov Research into identifying or engineering more robust microbial strains with higher tolerance and degradation efficiency is a key future direction. The integration of nanotechnology with bioremediation, such as using nanoparticles to enhance microbial activity or bioavailability of the contaminant, presents another innovative avenue. mdpi.com

Chemical Degradation: Advanced Oxidation Processes (AOPs) have proven effective for the destruction of related dinitrophenols and are a promising technology for DNOC. researchgate.netwikipedia.org These processes generate highly reactive hydroxyl radicals that can mineralize refractory organic pollutants. wikipedia.org Specific AOPs applicable to dinitrophenol compounds include:

Fenton and Photo-Fenton Treatment: These methods use hydrogen peroxide and iron catalysts (with or without UV light) to generate hydroxyl radicals and have been shown to be effective for degrading 2,4-dinitrophenol (B41442). researchgate.netkirj.ee

Ozonation: The use of ozone, often in combination with hydrogen peroxide and/or UV radiation, can significantly accelerate the degradation of dinitrophenols. kirj.ee

Electrochemical Oxidation: Anodic oxidation using boron-doped diamond (BDD) electrodes is an emerging technology for the degradation of persistent organic pollutants, including DNOC. researchgate.net

Nanotechnology-based Chemical Degradation: The use of nanomaterials, such as nano-magnetite (Fe3O4) in cathodic Fenton processes, offers a rapid method for degrading DNOC. kisti.re.kr Nanomaterials provide a high surface area-to-volume ratio, which can enhance reactivity and catalytic efficiency. nih.govfrontiersin.org

Future research should focus on optimizing the efficiency of these AOPs for DNOC, minimizing the formation of potentially toxic byproducts, and scaling these technologies for practical field applications. Combining different remediation techniques, such as a chemical oxidation pre-treatment followed by bioremediation, could also be a fruitful area of investigation.

| Technology | Description | Key Research Findings | Future Research Directions |

|---|---|---|---|

| Microbial Bioremediation | Use of microorganisms (e.g., Pseudomonas sp.) to degrade DNOC as a source of carbon and nitrogen. cdc.gov | Mixed cultures can mineralize DNOC, releasing nitrate and CO2. nih.gov Degradation is inhibited at high concentrations (>30 µM). nih.gov | Isolating/engineering robust strains with higher tolerance; optimizing bioreactor conditions. |

| Advanced Oxidation Processes (AOPs) | Chemical treatment using highly reactive hydroxyl radicals to oxidize pollutants. wikipedia.org | Fenton, photo-Fenton, and ozonation are effective for related dinitrophenols. researchgate.netkirj.ee Anodic oxidation with BDD electrodes shows promise for DNOC. researchgate.net | Optimizing AOPs for complete DNOC mineralization; scaling up for field application; studying byproduct formation. |

| Nanoremediation | Application of nanomaterials to degrade contaminants. frontiersin.org | Nano-magnetite (Fe3O4) can be used as an iron source in cathodic Fenton degradation of DNOC. kisti.re.kr | Developing stable and mobile nanoparticles; investigating long-term environmental fate of nanomaterials. cluin.org |

Exploration of Molecular Interactions in Diverse Biological Systems (Excluding Human Clinical Applications)

The primary mechanism of action for dinitrophenols, including this compound, is the uncoupling of oxidative phosphorylation. wikipedia.orgnih.gov In living cells, it acts as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient that is essential for ATP synthesis. wikipedia.org This disruption of energy metabolism is the basis for its broad toxicity across a wide range of organisms, from microorganisms to vertebrates. canada.ca

While this general mechanism is well-established, future academic research can delve deeper into the specific molecular interactions and downstream consequences in diverse, non-human biological systems. This could include:

Ecotoxicological Studies: Investigating the sublethal effects of DNOC on the physiology, reproduction, and behavior of key environmental indicator species (e.g., specific invertebrates, fish, or amphibians). While toxicity data exists, a more profound understanding of the molecular-level perturbations is needed. canada.ca

Microbiology: Exploring the varied responses of different microbial communities to DNOC exposure. Research could identify specific resistance mechanisms or metabolic adaptations that allow certain microorganisms to tolerate or degrade the compound. This knowledge is also directly applicable to improving bioremediation strategies. nih.gov

Such studies would enhance our fundamental understanding of cellular bioenergetics and toxicology, using DNOC as a chemical probe to explore these processes in a variety of organisms.

Computational Design of Dinitrophenol Derivatives with Tailored Biochemical Profiles for Research Tools

The potent bioactivity of the dinitrophenol scaffold makes it an attractive starting point for the design of novel chemical probes and research tools. Computational chemistry and molecular modeling offer powerful approaches to design derivatives of this compound with tailored properties for specific academic applications, entirely separate from any clinical considerations.

Future research in this area could focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound (e.g., altering the methyl group, changing the position of the nitro groups) and using computational methods to predict how these changes affect its properties, such as its protonophoric activity, membrane permeability, and interaction with specific proteins.

Designing Selective Uncouplers: While DNOC is a general mitochondrial uncoupler, computational design could be used to create derivatives that might exhibit selectivity for the mitochondria of certain organisms (e.g., fungi or specific pests) over others. This could lead to the development of highly specific research tools to study metabolic differences between species.

Development of Fluorescent Probes: By computationally modeling the attachment of fluorophores to the dinitrophenol structure, it may be possible to design novel probes. These probes could allow researchers to visualize mitochondrial activity or membrane potential in living cells from various non-human organisms in real-time. The principles used in developing fluorescent probes for other applications could be adapted for this purpose. mdpi.com

Creating Lipophilic Derivatives for Cellular Studies: Research on 2,4-dinitrophenol has shown that creating ester derivatives can modify its lipophilicity and cellular uptake. mdpi.comnih.gov Similar computational and synthetic strategies could be applied to this compound to create a library of research compounds with varying cell membrane interaction profiles, useful for studying membrane dynamics and transport.

These computationally designed derivatives would serve as valuable tools for basic research in cell biology, toxicology, and environmental science, enabling a more refined probing of biological systems.

Q & A

Basic Research Questions

What are the validated synthetic routes for 3-Methyl-4,6-dinitrophenol, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves nitration of 3-methylphenol. A two-step nitration using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) ensures regioselectivity. Post-synthesis, recrystallization in ethanol/water mixtures removes isomers. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (expected range: 127–129°C, decomposition) .

What spectroscopic and chromatographic methods are recommended for structural confirmation?

Methodological Answer:

- NMR: H and C NMR identify aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm).

- IR: Nitro group stretching (1520–1350 cm⁻¹) and phenolic O-H (3200–3500 cm⁻¹).

- Mass Spectrometry: ESI-MS in negative mode for molecular ion [M-H]⁻ at m/z 198.03.

- HPLC: Reverse-phase methods (e.g., EPA 528) with UV detection at 254 nm .

Advanced Research Questions

How can conflicting toxicity data from in vivo and in vitro studies be reconciled?

Methodological Answer:

Contradictions often arise from metabolic differences. To resolve:

Comparative Dose-Response Analysis: Use OECD Test Guidelines (e.g., TG 203 for fish) to standardize exposure levels.

Metabolite Profiling: LC-MS/MS identifies reactive intermediates (e.g., nitroso derivatives).

In Silico Modeling: QSAR tools predict bioactivity and cross-species variability .

What methodologies assess environmental persistence and degradation pathways?

Methodological Answer:

- Hydrolysis Studies: Conduct at pH 5–9 (25°C), monitoring via UV-Vis for nitro group reduction.

- Photolysis: Use xenon-arc lamps (simulated sunlight) with GC-MS to detect breakdown products (e.g., 3-methyl-4-nitrophenol).

- Biotic Degradation: Soil microcosm experiments under aerobic/anaerobic conditions, quantifying CO₂ evolution .

How is genotoxic potential evaluated, and what are key assay limitations?

Methodological Answer: